2-(2,4-dichlorophenyl)-3-(2-methoxyethyl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione
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Overview
Description
2-(2,4-dichlorophenyl)-3-(2-methoxyethyl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione is a synthetic organic compound that belongs to the class of chromeno[2,3-d]pyrimidines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-dichlorophenyl)-3-(2-methoxyethyl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione typically involves multi-step organic reactions. The starting materials often include 2,4-dichlorobenzaldehyde, 2-methoxyethylamine, and chromone derivatives. The key steps may involve:
- Condensation reactions to form the chromone core.
- Cyclization reactions to form the pyrimidine ring.
- Functional group modifications to introduce the 2,4-dichlorophenyl and 2-methoxyethyl groups.
Industrial Production Methods
Industrial production methods for such compounds may involve optimization of reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and solvent systems that facilitate the desired transformations.
Chemical Reactions Analysis
Types of Reactions
2-(2,4-dichlorophenyl)-3-(2-methoxyethyl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms or removal of hydrogen atoms.
Reduction: Addition of hydrogen atoms or removal of oxygen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). Reaction conditions such as temperature, pH, and solvent choice are critical for achieving the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may introduce new functional groups.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes and interactions.
Medicine: Potential therapeutic agent for treating diseases due to its biological activity.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-(2,4-dichlorophenyl)-3-(2-methoxyethyl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione involves its interaction with specific molecular targets. These may include enzymes, receptors, or nucleic acids. The compound may modulate biological pathways by binding to these targets and altering their activity.
Comparison with Similar Compounds
Similar Compounds
- 2-(2,4-dichlorophenyl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione
- 2-(2,4-dichlorophenyl)-3-(2-hydroxyethyl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione
Uniqueness
2-(2,4-dichlorophenyl)-3-(2-methoxyethyl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione is unique due to the presence of the 2-methoxyethyl group, which may confer distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
2-(2,4-dichlorophenyl)-3-(2-methoxyethyl)chromeno[2,3-d]pyrimidine-4,5-dione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14Cl2N2O4/c1-27-9-8-24-18(12-7-6-11(21)10-14(12)22)23-19-16(20(24)26)17(25)13-4-2-3-5-15(13)28-19/h2-7,10H,8-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YVPUYXFXKOYVFU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C(=NC2=C(C1=O)C(=O)C3=CC=CC=C3O2)C4=C(C=C(C=C4)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14Cl2N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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